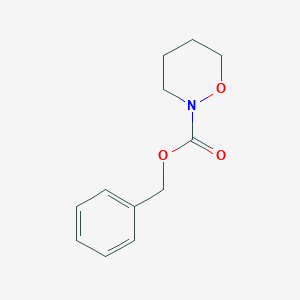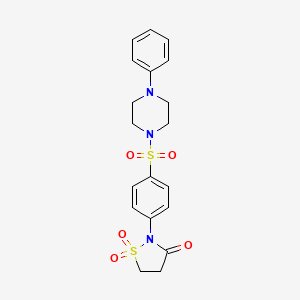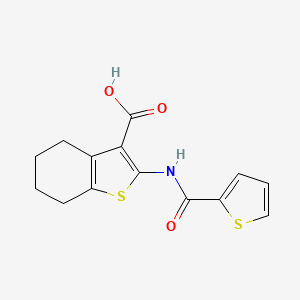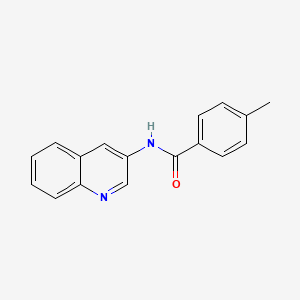
Benzyl oxazinane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl oxazinane-2-carboxylate is a heterocyclic compound featuring a six-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the benzyl group and the oxazinane ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as oxazinanones, have been found to be key structural units in bioactive natural products and pharmaceutically important molecules . These compounds have shown significant biological activities, including anti-inflammatory, antidiabetic, and enzyme inhibiting effects .
Mode of Action
It’s known that the oxazinane ring (a six-membered cyclic compound containing one oxygen and one nitrogen atom) is a common motif in many biologically active compounds . This suggests that the oxazinane ring in Benzyl oxazinane-2-carboxylate could interact with biological targets in a similar manner, potentially through hydrogen bonding or other intermolecular interactions.
Biochemical Pathways
For instance, they have been associated with anti-inflammatory, antidiabetic, and enzyme inhibiting activities . These activities suggest that this compound could potentially interact with similar biochemical pathways.
Result of Action
Given the biological activities associated with similar compounds, it’s plausible that this compound could have a range of effects at the molecular and cellular level, potentially influencing processes such as inflammation, glucose metabolism, and enzyme activity .
Action Environment
The action of this compound, like any other compound, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and temperature. For instance, the synthesis of similar compounds, such as 1,3-oxazinane-2,5-diones, has been carried out under mild reaction conditions . This suggests that the stability and efficacy of this compound could also be influenced by similar environmental conditions.
Analyse Biochimique
Biochemical Properties
Benzyl Oxazinane-2-carboxylate is believed to interact with various enzymes, proteins, and other biomolecules, although the specific interactions have not been fully elucidated . These interactions could potentially influence biochemical reactions, contributing to the compound’s biological activity .
Cellular Effects
Given its structural similarity to other oxazinane compounds, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies could help identify any transporters or binding proteins it interacts with, and any effects on its localization or accumulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl oxazinane-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of amino alcohols with carbonates. For instance, 3-amino-1-propanol can be reacted with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene to form the oxazinane ring . Another method involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported perchloric acid as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves scalable and high-yielding processes. The use of environmentally benign solvents and catalysts, such as dimethyl carbonate and triazabicyclodecene, is preferred to ensure sustainability and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl oxazinane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinane-2,5-diones.
Reduction: Reduction reactions can convert the oxazinane ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxazinanes, oxazinane-2,5-diones, and reduced oxazinane derivatives .
Applications De Recherche Scientifique
Benzyl oxazinane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: this compound is utilized in the production of fine chemicals, cosmetics, and agrochemicals.
Comparaison Avec Des Composés Similaires
Morpholine (1,4-oxazinane): A structurally related compound with widespread applications in pharmaceuticals and agrochemicals.
Oxazinan-2-ones: These compounds share the oxazinane ring structure and are used in the synthesis of bioactive molecules.
Uniqueness: Benzyl oxazinane-2-carboxylate is unique due to the presence of the benzyl group, which enhances its reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse biological activities .
Propriétés
IUPAC Name |
benzyl oxazinane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(13-8-4-5-9-16-13)15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJCCQHMRUJLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2955761.png)
![6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2955762.png)


![7-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2955768.png)
![isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione](/img/structure/B2955769.png)
![3-[(3-fluorophenyl)amino]-1-(2-hydroxyethyl)-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2955771.png)
![2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2955772.png)

![N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2955777.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide](/img/structure/B2955778.png)
![2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2955780.png)

![N-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-N'-(3-methylbutyl)ethanediamide](/img/structure/B2955782.png)
